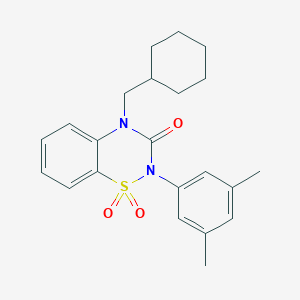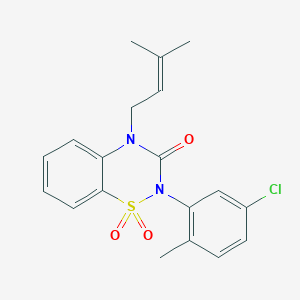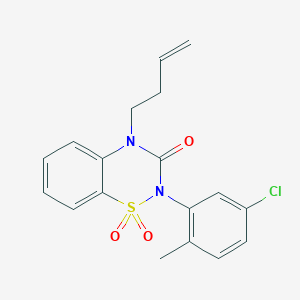![molecular formula C15H14F3N3O2S B6456068 4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine CAS No. 2549012-15-7](/img/structure/B6456068.png)
4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazole, a class of heterocyclic compounds. Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives are generally synthesized via reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other compounds in the presence of triethylamine .Molecular Structure Analysis
Thiazole is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole derivatives have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
For instance, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . The exact mode of action of this compound would need further investigation.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific biological activity . For instance, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine . The exact biochemical pathways affected by this compound would need further investigation.
Pharmacokinetics
The physico-chemical properties of thiazole derivatives, such as water solubility, can impact their bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of this compound.
Result of Action
Thiazole derivatives have been associated with various molecular and cellular effects depending on their specific biological activity . For instance, some thiazole derivatives have been found to cause DNA double-strand breaks, leading to cell death . The exact molecular and cellular effects of this compound’s action would need further investigation.
Action Environment
Factors such as ph, temperature, and the presence of other compounds can influence the action of thiazole derivatives . The exact influence of environmental factors on this compound would need further investigation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2S/c1-8-13(24-9(2)20-8)14(22)21-6-11(7-21)23-10-3-4-19-12(5-10)15(16,17)18/h3-5,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSULHDMEMFDOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-2-[2-(2,5-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide](/img/structure/B6455985.png)



![1-[(4-propoxyphenyl)methyl]-4-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one](/img/structure/B6456012.png)
![5-[(2,4-dimethylphenyl)methyl]-2-(3-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456023.png)

![tert-butyl 4-({[(methylcarbamothioyl)amino]carbamoyl}methyl)piperazine-1-carboxylate](/img/structure/B6456027.png)

![2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6456042.png)
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)
![4-{[1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456054.png)
![4-({1-[(2-methylpropyl)carbamoyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6456061.png)
![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-phenylurea](/img/structure/B6456077.png)